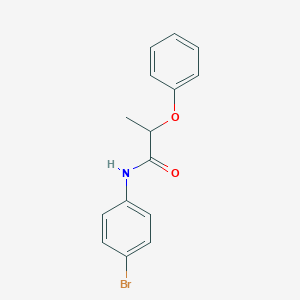

N-(4-bromophenyl)-2-phenoxypropanamide

Description

N-(4-bromophenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the 2-position and a 4-bromophenyl group at the amide nitrogen. The bromine atom on the phenyl ring enhances lipophilicity and may influence biological interactions, while the phenoxy group contributes to steric and electronic properties.

Properties

Molecular Formula |

C15H14BrNO2 |

|---|---|

Molecular Weight |

320.18 g/mol |

IUPAC Name |

N-(4-bromophenyl)-2-phenoxypropanamide |

InChI |

InChI=1S/C15H14BrNO2/c1-11(19-14-5-3-2-4-6-14)15(18)17-13-9-7-12(16)8-10-13/h2-11H,1H3,(H,17,18) |

InChI Key |

OAFGWEXHSIXWRR-UHFFFAOYSA-N |

SMILES |

CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=CC=C2 |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Halogen-Substituted Phenyl Amides

N-(4-bromophenyl)maleimide ():

- Structure : Maleimide core instead of propanamide.

- Activity: Inhibits monoacylglycerol lipase (MGL) with IC50 = 4.37 μM, comparable to chloro (7.24 μM), fluoro (5.18 μM), and iodo (4.34 μM) analogs.

- Key Insight : Halogen size (Br vs. Cl/F/I) has minimal impact on MGL inhibition, suggesting electronic effects dominate over steric hindrance .

Functional Group Variations

N-(4-bromophenyl)-2-chloropropanamide ():

- Structure: Chlorine at the 2-position instead of phenoxy.

2-[(4-bromophenyl)amino]-N-ethylpropanamide ():

- Structure: Amino group replaces phenoxy; ethyl amide instead of phenyl.

- Properties: Increased hydrogen-bonding capacity (NH group) but reduced steric bulk compared to phenoxy derivatives .

Aromatic Core Modifications

N-(4-bromophenyl)quinoline-2-carboxamide ():

- Structure: Quinoline core instead of phenoxypropanamide.

- Synthesis : Microwave-assisted amidation (150°C, 800 W, 2 hours) yields 79% in DMF with KF/Al2O3 catalyst.

- Application: Potential for enhanced planar aromatic interactions in DNA/intercalation targets .

Pyridazin-3(2H)-one Derivatives ():

- Structure: Pyridazinone core with 4-bromophenylacetamide side chains.

- Activity : Acts as FPR2 agonists (EC50 < 10 μM) via calcium mobilization in neutrophils. Specificity depends on methoxybenzyl substituents .

Comparative Data Tables

Table 1: Inhibitory Activity of Halogen-Substituted Amides (MGL Inhibition)

| Compound | IC50 (μM) | Reference |

|---|---|---|

| N-(4-bromophenyl)maleimide | 4.37 | |

| N-(4-chlorophenyl)maleimide | 7.24 | |

| N-(4-iodophenyl)maleimide | 4.34 |

Table 3: Receptor Binding Profiles of 4-Bromophenyl Derivatives

| Compound | Target | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| N-(4-bromophenyl)-2-chloropropanamide | N/A | Not reported | |

| Pyridazinone-FPR2 agonist | FPR2 | <10 μM |

Key Insights

- Halogen Effects : Bromine’s electronegativity and polarizability enhance binding in hydrophobic pockets, but its size is less critical than electronic contributions .

- Core Modifications: Replacing phenoxy with quinoline or pyridazinone alters π-π interactions and receptor specificity .

- Synthetic Flexibility : Microwave synthesis optimizes yields for aromatic amides, though solvent and catalyst choices significantly affect outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.